molecular formula C8H6ClNOS B13951676 (6-Chlorobenzo[d]thiazol-2-yl)methanol

(6-Chlorobenzo[d]thiazol-2-yl)methanol

Cat. No.: B13951676
M. Wt: 199.66 g/mol
InChI Key: UKHVZNJJPXIYJE-UHFFFAOYSA-N
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Description

(6-Chlorobenzo[d]thiazol-2-yl)methanol is a versatile benzothiazole derivative serving as a valuable synthetic intermediate in medicinal and agrochemical research. The 6-chlorobenzothiazole scaffold is a privileged structure in drug discovery, known for conferring significant biological activity to molecules. This compound is primarily used as a key building block for constructing more complex molecules. Research into analogous 6-chlorobenzothiazole compounds has demonstrated potent and selective anticancer activities. For instance, derivatives have shown promising anti-proliferative effects against human cancer cell lines, such as epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299), by inducing apoptosis and arresting the cell cycle . Furthermore, the benzothiazole nucleus is a recognized pharmacophore in the development of novel anticonvulsant agents. Several studies have incorporated the 6-chloro-substituted benzothiazole moiety to create hybrid molecules with potent activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models . In agrochemistry, β-naphthol derivatives containing 6-chlorobenzothiazolylamino groups have exhibited excellent insecticidal and acaricidal activities against pests like the diamondback moth and spider mite . The mechanism of action for such bioactive compounds may involve the modulation of cellular signaling pathways, such as the inhibition of AKT and ERK in cancer cells , or the activation of calcium release channels like the ryanodine receptor (RyR) in insects . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClNOS

Molecular Weight

199.66 g/mol

IUPAC Name

(6-chloro-1,3-benzothiazol-2-yl)methanol

InChI

InChI=1S/C8H6ClNOS/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2

InChI Key

UKHVZNJJPXIYJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)CO

Origin of Product

United States

Synthetic Methodologies for 6 Chlorobenzo D Thiazol 2 Yl Methanol

Conventional Synthetic Routes to Benzothiazole (B30560) Derivatives

The foundational step in synthesizing the target compound is the construction of the benzothiazole bicyclic system. This is typically achieved through the reaction of a 2-aminothiophenol (B119425) derivative with a one-carbon electrophile. researchgate.netnih.gov

Precursor Synthesis and Functional Group Transformations

The primary precursor for the benzothiazole core is a substituted 2-aminothiophenol. For the synthesis of (6-Chlorobenzo[d]thiazol-2-yl)methanol, the key starting material is 5-chloro-2-aminothiophenol. The synthesis of this precursor can be approached in several ways, often starting from more readily available chlorinated nitroaromatics.

One common route begins with 2,4-dichloronitrobenzene. google.com This compound can undergo nucleophilic substitution to introduce a hydroxyl group, forming 5-chloro-2-nitrophenol. google.com Subsequent reduction of the nitro group to an amine and conversion of the hydroxyl to a thiol group yields the desired 5-chloro-2-aminothiophenol. Another pathway involves the reduction of 2-chloro-5-nitrobenzenesulfonyl chloride using reagents like stannous chloride in hydrochloric acid to yield 2-chloro-5-aminothiophenol. prepchem.com Alternatively, 2,5-dichloronitrobenzene can be reacted with sodium hydrogensulfide to form 4-chloro-2-aminothiophenol, which is an isomer of the desired precursor. google.com

These precursor syntheses rely on fundamental aromatic chemistry transformations, as detailed in the table below.

Starting MaterialKey Transformation(s)Product
2,4-DichloronitrobenzeneNucleophilic Aromatic Substitution (Hydrolysis), Nitro Group Reduction5-Chloro-2-aminophenol
2-Chloro-5-nitrobenzenesulfonyl chlorideReduction (e.g., with SnCl₂)2-Chloro-5-aminothiophenol prepchem.com
2,5-DichloronitrobenzeneNucleophilic Aromatic Substitution (with NaHS), Nitro Group Reduction4-Chloro-2-aminothiophenol google.com

Cyclization Strategies for the Benzothiazole Core

With the 5-chloro-2-aminothiophenol precursor in hand, the next critical step is the cyclization to form the 6-chlorobenzothiazole ring. The most prevalent method involves the condensation of the 2-aminothiophenol with a carboxylic acid or its derivative, which provides the C2 carbon of the thiazole (B1198619) ring. researchgate.netnih.gov To obtain the desired 2-hydroxymethyl substituent, glycolic acid (2-hydroxyacetic acid) can be used as the one-carbon source.

The reaction between 5-chloro-2-aminothiophenol and glycolic acid, typically under acidic conditions and heat, leads to a condensation and subsequent cyclization-dehydration cascade, directly forming this compound.

Alternative cyclization strategies for forming 2-substituted benzothiazoles include:

Reaction with Aldehydes: Condensation with an aldehyde followed by oxidation. mdpi.com

Reaction with Acyl Chlorides: Forms the benzothiazole ring directly. researchgate.netmdpi.com

Jacobsen Cyclization: The oxidation of thiobenzanilides using potassium ferricyanide (B76249) to induce radical cyclization. researchgate.net

These methods are versatile and widely reported for the synthesis of various 2-substituted benzothiazoles. researchgate.netindexcopernicus.com

Targeted Synthesis of the Hydroxymethyl Moiety at the 2-Position

Introducing the hydroxymethyl group (-CH₂OH) at the 2-position of the 6-chlorobenzothiazole core can be achieved through several synthetic routes, most commonly by the reduction of a corresponding carboxylic acid or ester.

Reduction of Carboxylic Acid Derivatives

A robust and widely used method involves the synthesis of 6-chlorobenzothiazole-2-carboxylic acid or its ester, followed by reduction. The synthesis of the carboxylic acid can be accomplished by cyclizing 5-chloro-2-aminothiophenol with an appropriate oxalic acid derivative. The resulting 6-chlorobenzothiazole-2-carboxylic acid can then be reduced to the primary alcohol.

Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common choice for the reduction of both carboxylic acids and esters to alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.

PrecursorReducing AgentProduct
6-Chlorobenzothiazole-2-carboxylic acidLithium aluminum hydride (LiAlH₄)This compound
Methyl 6-chlorobenzothiazole-2-carboxylateLithium aluminum hydride (LiAlH₄)This compound
Ethyl 6-chlorobenzothiazole-2-carboxylateDiborane (B₂H₆)This compound

Grignard or Organolithium Addition to Formyl Intermediates

An alternative strategy involves the use of organometallic reagents. This pathway would start with a 6-chlorobenzothiazole bearing a formyl (aldehyde) group at the 2-position, i.e., 6-chlorobenzothiazole-2-carbaldehyde.

While not as common for synthesizing a hydroxymethyl group, it is theoretically possible to use a one-carbon nucleophile. However, Grignard and organolithium reagents are typically used to add alkyl or aryl groups. masterorganicchemistry.commasterorganicchemistry.com For the addition of a single carbon to form a hydroxymethyl group, this method is less direct than the reduction of a carboxylic acid. A more relevant application would be the reaction of a Grignard reagent, such as methylmagnesium bromide, with the 2-carbaldehyde to produce a secondary alcohol, (6-chlorobenzo[d]thiazol-2-yl)(methyl)methanol. The reaction involves the nucleophilic attack of the organometallic reagent on the carbonyl carbon of the aldehyde, followed by an acidic workup to yield the alcohol. masterorganicchemistry.com

Chlorination Strategies for the Benzene (B151609) Ring at the 6-Position

The introduction of the chlorine atom at the 6-position can be accomplished either by starting with a pre-chlorinated precursor (as described in section 2.1.1) or by direct chlorination of the benzothiazole ring system. The former approach is generally preferred as it provides better regiochemical control.

Direct electrophilic chlorination of an unsubstituted 2-substituted benzothiazole can be challenging due to the possibility of multiple isomers forming. The electronic nature of the benzothiazole ring system and the substituent at the 2-position will direct the incoming electrophile. The benzothiazole ring is electron-rich, but the directing effects can be complex.

If direct chlorination is pursued, a common chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) might be employed, often in the presence of a Lewis acid catalyst. google.com Palladium-catalyzed methods for the regioselective halogenation of arenes have also been developed, which can offer greater control over the position of chlorination. acs.org Research has shown that for certain thiobenzanilides, palladium-catalyzed cyclization can lead regioselectively to 6-substituted benzothiazoles. acs.org

MethodReagent(s)Key Feature
Precursor-directed Synthesis5-Chloro-2-aminothiophenolHigh regioselectivity, avoids isomeric mixtures.
Electrophilic Aromatic SubstitutionN-Chlorosuccinimide (NCS), Sulfuryl Chloride (SO₂Cl₂)Can lead to a mixture of isomers; regioselectivity depends on substrate and conditions. google.com
Palladium-Catalyzed HalogenationPd(OAc)₂, N-halosuccinimideOffers potential for high regioselectivity on specific substrates. acs.org

Electrophilic Aromatic Substitution Approaches

A more controlled approach involves the synthesis of the 6-chlorobenzothiazole core first, followed by the introduction of the methanol (B129727) group at the 2-position. This can be achieved by the cyclization of 2-amino-5-chlorothiophenol (B1271911) with a suitable two-carbon synthon. For instance, the reaction of 2-amino-5-chlorothiophenol with glycolic acid or its derivatives can lead to the formation of the desired product.

Directed Ortho Metalation and Halogenation

Directed ortho-metalation (DoM) offers a powerful and regioselective method for the functionalization of aromatic compounds. analis.com.myorganic-chemistry.org This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. The resulting aryllithium species can then be quenched with an electrophile to introduce a desired substituent with high precision.

In the synthesis of this compound, a plausible DoM strategy would involve the use of a protected 2-(hydroxymethyl)benzo[d]thiazole. The protecting group on the hydroxyl function can also act as a DMG. For example, a silyl (B83357) ether or a methoxymethyl (MOM) ether could direct the lithiation to the 7-position. Subsequent quenching with a chlorinating agent like hexachloroethane (B51795) would yield the 7-chloro isomer. To obtain the desired 6-chloro isomer via a DoM approach, one would need to start with a benzothiazole derivative that has a directing group at a position that favors metalation at the 6-position.

Alternatively, a halogen dance reaction on a pre-existing halo-benzothiazole could be envisioned, although this is a more complex and less predictable approach.

Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov Several green methodologies have been applied to the synthesis of benzothiazole derivatives, which are applicable to the preparation of this compound.

Catalyst-Free and Solvent-Free Syntheses

The development of catalyst-free and solvent-free reaction conditions represents a significant advancement in green synthesis. For the synthesis of benzothiazoles, the condensation of 2-aminothiophenols with aldehydes or carboxylic acids under solvent-free conditions, often with thermal or microwave activation, has been reported to be highly efficient. researchgate.net In the context of this compound, the reaction of 2-amino-5-chlorothiophenol with glycolaldehyde (B1209225) or a protected form thereof under solvent-free conditions could provide a direct and atom-economical route to the target molecule. Some studies have shown that the use of a recyclable catalyst can also be beneficial in these reactions. nih.gov

Microwave-Assisted and Sonochemical Methods

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govkjscollege.com The synthesis of benzothiazoles, including chloro-substituted derivatives, has been successfully achieved using microwave irradiation. mdpi.com The condensation of 2-amino-5-chlorothiophenol with suitable precursors under microwave conditions can significantly reduce the reaction time from hours to minutes, making it an attractive method for rapid synthesis. nih.gov

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green energy source. Ultrasound irradiation can enhance reaction rates and yields by promoting mass transfer and generating localized high temperatures and pressures through acoustic cavitation. The synthesis of benzothiazole derivatives under ultrasonic irradiation has been demonstrated to be efficient, often proceeding under mild conditions and in shorter reaction times compared to silent reactions. analis.com.my

Comparative Analysis of Synthetic Efficiencies and Yields

A comparative analysis of the different synthetic methodologies reveals the trade-offs between traditional and green approaches in terms of reaction conditions, yields, and environmental impact. While classical methods like electrophilic aromatic substitution are well-established, they often suffer from issues of regioselectivity and require harsh reagents and solvents. Directed ortho-metalation provides excellent regioselectivity but necessitates the use of strong bases and anhydrous conditions.

Green chemistry approaches, on the other hand, offer significant advantages in terms of reduced reaction times, lower energy consumption, and the use of more environmentally benign reagents and solvents. Microwave-assisted and sonochemical methods, in particular, have shown great promise in improving the efficiency of benzothiazole synthesis.

Synthetic MethodStarting MaterialsKey Reagents/ConditionsTypical Yields (%)Reaction TimeEnvironmental Considerations
Electrophilic Aromatic Substitution 2-(Hydroxymethyl)benzo[d]thiazoleChlorinating agent (e.g., SO₂Cl₂)Moderate to GoodSeveral hoursUse of hazardous reagents, potential for isomeric mixtures
Directed Ortho Metalation Protected 2-(hydroxymethyl)benzothiazoleOrganolithium reagent, electrophileGood to Excellent1-4 hoursRequires anhydrous conditions and cryogenic temperatures
Catalyst-Free/Solvent-Free 2-Amino-5-chlorothiophenol, GlycolaldehydeThermal or microwave heatingGood to Excellent15-60 minutesAtom economical, reduced waste
Microwave-Assisted Synthesis 2-Amino-5-chlorothiophenol, Glycolic acidMicrowave irradiationExcellent5-20 minutesRapid, energy efficient
Sonochemical Synthesis 2-Amino-5-chlorothiophenol, AldehydeUltrasonic irradiationGood to Excellent30-90 minutesMild conditions, enhanced reaction rates

Note: The yields and reaction times are generalized from literature on the synthesis of substituted benzothiazoles and may vary for the specific synthesis of this compound.

Structural Characterization and Elucidation

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), detailed information about the chemical environment of each atom can be obtained.

The ¹H NMR spectrum of (6-Chlorobenzo[d]thiazol-2-yl)methanol is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron density around the proton, which is affected by neighboring atoms and functional groups.

Based on the structure, the aromatic protons on the benzothiazole (B30560) ring system would appear in the downfield region, typically between 7.0 and 8.0 ppm. The methylene (B1212753) protons of the methanol (B129727) group (-CH₂OH) would likely resonate as a singlet or a doublet (if coupled to the hydroxyl proton) further upfield, estimated to be in the range of 4.5 to 5.0 ppm. The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on the solvent and concentration, but it is generally expected between 2.0 and 5.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H7.0 - 8.0Multiplet
-CH₂-4.5 - 5.0Singlet/Doublet
-OH2.0 - 5.0Broad Singlet

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy, as no direct experimental data for this compound was found in the public domain.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon atoms of the benzothiazole ring are expected to resonate in the aromatic region, typically between 110 and 160 ppm. The carbon atom attached to the chlorine (C-6) would be influenced by the halogen's electronegativity. The carbon of the methylene group (-CH₂) would appear in the upfield region, likely between 60 and 70 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Aromatic-C110 - 160
-CH₂-60 - 70

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy, as no direct experimental data for this compound was found in the public domain.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of the protons within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for the protonated carbons in the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methylene group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Characteristic C=C and C=N stretching vibrations from the benzothiazole ring system would be observed in the 1450-1650 cm⁻¹ region. A C-Cl stretching vibration might be observed in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
O-H stretch (alcohol)3200 - 3600 (broad)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 2960
C=C / C=N stretch (aromatic)1450 - 1650
C-Cl stretch< 800

Note: The data in this table is predicted based on characteristic functional group frequencies and data from similar compounds, as no direct experimental data for this compound was found in the public domain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure by analyzing its fragmentation pattern.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would also be observed, which is characteristic of a monochlorinated compound.

Common fragmentation pathways would likely involve the loss of the hydroxyl group, the entire methanol side chain, or cleavage of the benzothiazole ring. Analysis of these fragment ions would provide further confirmation of the proposed structure.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

FragmentDescription
[M]⁺Molecular ion
[M+2]⁺Isotopic peak due to ³⁷Cl
[M-OH]⁺Loss of a hydroxyl radical
[M-CH₂OH]⁺Loss of the hydroxymethyl radical

Note: The data in this table is predicted based on common fragmentation patterns of similar chemical structures, as no direct experimental data for this compound was found in the public domain.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for the unambiguous determination of the elemental formula of a compound by providing a highly accurate mass measurement. For "this compound," the theoretical monoisotopic mass can be calculated to provide a benchmark for experimental verification.

Based on its molecular formula, C8H7ClN2OS, the theoretical exact mass is calculated as follows:

Carbon (C): 8 x 12.000000 = 96.000000

Hydrogen (H): 7 x 1.007825 = 7.054775

Chlorine (Cl): 1 x 34.968853 = 34.968853 (for the 35Cl isotope)

Nitrogen (N): 2 x 14.003074 = 28.006148

Oxygen (O): 1 x 15.994915 = 15.994915

Sulfur (S): 1 x 31.972071 = 31.972071

Summing these values gives a theoretical monoisotopic mass of 213.996762 Da . An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) value for the protonated molecule [M+H]+ that is extremely close to this calculated value, typically within a few parts per million (ppm), thus confirming the elemental composition.

X-ray Crystallography for Solid-State Structure Determination

Crystal System and Space Group Analysis

Based on the analysis of similar benzothiazole structures, "this compound" is likely to crystallize in a centrosymmetric space group, with the monoclinic system being a common observation for such compounds. The specific space group, such as P21/c, would be determined by the systematic absences in the diffraction pattern and would dictate the symmetry operations applicable to the unit cell.

Table 1: Anticipated Crystallographic Data for this compound

Parameter Anticipated Value
Crystal System Monoclinic

Molecular Conformation and Packing Arrangements

The molecular conformation of "this compound" would be characterized by the planar benzothiazole ring system, with the methanol substituent at the 2-position introducing a degree of rotational freedom around the C-C bond. The crystal packing is expected to be influenced by a combination of van der Waals forces and more specific intermolecular interactions. The arrangement of molecules in the crystal lattice would aim to achieve a state of minimum energy, often resulting in layered or herringbone packing motifs.

Chemical Reactivity and Transformation of 6 Chlorobenzo D Thiazol 2 Yl Methanol

Reactions Involving the Hydroxyl Group

The hydroxyl group of (6-chlorobenzo[d]thiazol-2-yl)methanol is a primary benzylic alcohol, which imparts it with a characteristic set of reactivities. It can undergo oxidation to form aldehydes or carboxylic acids, participate in esterification and etherification reactions, and be substituted by nucleophiles.

Oxidation Reactions to Aldehyde or Carboxylic Acid Derivatives

The oxidation of this compound can yield either the corresponding aldehyde, 6-chlorobenzo[d]thiazole-2-carbaldehyde, or the carboxylic acid, 6-chlorobenzo[d]thiazole-2-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

For the selective oxidation to the aldehyde, mild oxidizing agents are required to prevent overoxidation to the carboxylic acid. mdpi.com Pyridinium (B92312) chlorochromate (PCC) is a commonly employed reagent for such transformations. youtube.comyoutube.com The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) (DCM), at room temperature. youtube.com The general scheme for this reaction involves the formation of a chromate (B82759) ester intermediate, followed by an elimination reaction to yield the aldehyde. youtube.com

To achieve the oxidation to the carboxylic acid, stronger oxidizing agents are necessary. Reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone) are capable of oxidizing primary alcohols to carboxylic acids. The reaction conditions for these oxidations are generally more vigorous than those for aldehyde synthesis.

Table 1: Oxidation Reactions of this compound
ProductReagentTypical Reaction Conditions
6-Chlorobenzo[d]thiazole-2-carbaldehydePyridinium chlorochromate (PCC)Anhydrous dichloromethane (DCM), Room temperature
6-Chlorobenzo[d]thiazole-2-carboxylic acidPotassium permanganate (KMnO₄)Aqueous basic solution, followed by acidification

Esterification and Etherification Reactions

The hydroxyl group of this compound can be readily converted into esters and ethers through various established methods.

Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride (B1165640). When reacting with a carboxylic acid, an acid catalyst, for instance, sulfuric acid, is typically required to facilitate the Fischer esterification. A more reactive approach involves the use of an acyl chloride, often in the presence of a base like pyridine (B92270), which neutralizes the HCl byproduct. For example, the reaction with benzoyl chloride would yield (6-chlorobenzo[d]thiazol-2-yl)methyl benzoate.

Etherification , such as the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. A strong base, like sodium hydride (NaH), is commonly used to generate the alkoxide. Subsequent reaction with an alkyl halide, for example, methyl iodide, would produce 2-(methoxymethyl)-6-chlorobenzo[d]thiazole.

Table 2: Esterification and Etherification of this compound
Reaction TypeReactantProductTypical Reagents and Conditions
EsterificationBenzoyl chloride(6-Chlorobenzo[d]thiazol-2-yl)methyl benzoatePyridine, Dichloromethane, Room temperature
EtherificationMethyl iodide2-(Methoxymethyl)-6-chlorobenzo[d]thiazoleSodium hydride (NaH), Tetrahydrofuran (B95107) (THF), Room temperature

Nucleophilic Substitution Reactions (e.g., Halogenation of Hydroxyl)

The hydroxyl group of this compound can be replaced by a halogen through a nucleophilic substitution reaction. This transformation is valuable for introducing a more versatile functional group for further synthetic manipulations.

A common method for converting a primary alcohol to a chloride is by using thionyl chloride (SOCl₂), often in the presence of a base like pyridine. The reaction proceeds through a chlorosulfite ester intermediate, which then undergoes an Sₙ2-type displacement by the chloride ion. This reaction would yield 2-(chloromethyl)-6-chlorobenzo[d]thiazole. A similar transformation has been reported for the synthesis of 2-(chloromethyl)-6-fluorobenzothiazole, indicating the feasibility of this reaction on the analogous 6-chloro derivative. researchgate.net

Table 3: Halogenation of this compound
ProductReagentTypical Reaction Conditions
2-(Chloromethyl)-6-chlorobenzo[d]thiazoleThionyl chloride (SOCl₂)Pyridine, Dichloromethane, 0 °C to room temperature

Mitsunobu Reaction and Related Inversion of Configuration

The Mitsunobu reaction is a powerful method for the stereochemical inversion of secondary alcohols through a dehydration-condensation process. nih.govorganic-chemistry.org While this compound is a primary alcohol and thus does not have a stereocenter to invert, the Mitsunobu reaction can still be employed to form esters, ethers, and other derivatives under mild conditions. chem-station.comresearchgate.net

The reaction typically involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The alcohol is activated by the phosphine-azodicarboxylate adduct, making it susceptible to nucleophilic attack by a pronucleophile with a pKa of less than 13. chem-station.com For instance, reacting this compound with benzoic acid under Mitsunobu conditions would also yield (6-chlorobenzo[d]thiazol-2-yl)methyl benzoate. This method is particularly useful when other functional groups in the molecule are sensitive to the conditions of traditional esterification methods. researchgate.net

Reactions Involving the Chlorobenzothiazole Core

The chlorine atom on the benzothiazole (B30560) ring provides a handle for further functionalization through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution at the C-Cl Bond

The chlorine atom at the 6-position of the benzothiazole ring is susceptible to nucleophilic aromatic substitution (SₙAr), although it is less activated than a halogen at the 2-position of a pyridine ring. youtube.com The electron-withdrawing nature of the fused thiazole (B1198619) ring, however, does facilitate this reaction to some extent. These reactions typically require elevated temperatures and are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

A variety of nucleophiles can be used to displace the chloride. For example, reaction with amines, such as piperidine, can introduce a new carbon-nitrogen bond, leading to the formation of 6-(piperidin-1-yl)benzo[d]thiazol-2-yl)methanol. researchgate.net Similarly, alkoxides can be used to form the corresponding aryl ethers. The reactivity can be influenced by the nature of the nucleophile and the specific reaction conditions employed.

Table 4: Nucleophilic Aromatic Substitution on the Chlorobenzothiazole Core
NucleophileProductTypical Reaction Conditions
Piperidine(6-(Piperidin-1-yl)benzo[d]thiazol-2-yl)methanolElevated temperature, Polar aprotic solvent (e.g., DMF)
Sodium methoxide(6-Methoxybenzo[d]thiazol-2-yl)methanolElevated temperature, Methanol (B129727) or aprotic solvent

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The chlorine atom at the 6-position of the benzothiazole ring in this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely employed method for forming carbon-carbon bonds. In the context of 6-chlorobenzothiazole derivatives, this reaction typically involves the coupling of the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively detailed in the literature, the reactivity of the 6-chloro-2-substituted benzothiazole scaffold is well-established. For instance, related 6-chlorobenzothiazoles have been successfully coupled with various arylboronic acids to synthesize biaryl structures, which are prevalent in biologically active molecules. The reaction conditions generally require a palladium(0) source, such as Pd(PPh₃)₄, or a palladium(II) precursor like Pd(OAc)₂ with a suitable phosphine ligand, and a base like potassium carbonate or sodium carbonate in a solvent mixture such as toluene/water or dioxane/water.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of a base like an amine. The 6-chloro position of the benzothiazole ring is amenable to this transformation, allowing for the introduction of alkynyl moieties. These alkynylated benzothiazoles are valuable intermediates for the synthesis of more complex heterocyclic systems and have applications in materials science due to their electronic properties.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This palladium-catalyzed reaction provides a means to introduce vinyl groups at the 6-position of the benzothiazole nucleus. The reaction typically proceeds in the presence of a palladium catalyst, a base (e.g., triethylamine), and a phosphine ligand. The resulting vinyl-substituted benzothiazoles can undergo further transformations, making them useful building blocks in organic synthesis.

Below is a representative table illustrating typical conditions for these cross-coupling reactions on a generic 6-chlorobenzothiazole substrate.

Reaction Type Coupling Partner Catalyst System Base Solvent Typical Product
SuzukiArylboronic AcidPd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Na₂CO₃Toluene/Water, Dioxane/Water6-Arylbenzothiazole
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂/CuIEt₃N, PiperidineTHF, DMF6-Alkynylbenzothiazole
HeckAlkenePd(OAc)₂/LigandEt₃N, K₂CO₃DMF, Acetonitrile (B52724)6-Vinylbenzothiazole

Functionalization of the Benzothiazole Nitrogen Atom

The nitrogen atom in the thiazole ring of this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles. This allows for the synthesis of N-functionalized benzothiazolium salts, which can exhibit altered biological activities and physicochemical properties.

Common functionalization reactions include:

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents such as alkyl halides (e.g., methyl iodide, ethyl bromide) or sulfates (e.g., dimethyl sulfate). This reaction leads to the formation of quaternary benzothiazolium salts. The quaternization can enhance the water solubility and modify the electronic properties of the molecule.

N-Acylation: While less common than alkylation for the thiazole nitrogen, acylation can be achieved under specific conditions, typically leading to the formation of N-acylbenzothiazolium ions. These are often highly reactive intermediates.

Electrophilic and Nucleophilic Character of the Benzothiazole System

The benzothiazole ring system in this compound exhibits both electrophilic and nucleophilic properties, which dictate its reactivity in various chemical transformations.

Nucleophilic Character:

The nitrogen atom, as mentioned, is a primary nucleophilic center.

The sulfur atom also possesses lone pairs of electrons, but its nucleophilicity is generally lower than that of the nitrogen in this heterocyclic system.

The benzene (B151609) ring, being electron-rich, can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the fused thiazole ring and the chloro substituent deactivates it to some extent. The positions ortho and para to the amino-like nitrogen (positions 4 and 6, though 6 is blocked by chlorine) and ortho to the sulfur would be the most likely sites for substitution, with position 4 being a potential site.

Electrophilic Character:

The C2 carbon atom (the carbon atom between the nitrogen and sulfur) is notably electrophilic. This is due to the electron-withdrawing effects of the adjacent heteroatoms. This position is susceptible to attack by strong nucleophiles, sometimes leading to ring-opening reactions, especially after quaternization of the nitrogen atom.

The carbon atom bearing the chlorine (C6) is electrophilic and is the site of nucleophilic aromatic substitution and cross-coupling reactions.

Reaction Mechanisms and Kinetic Studies

The mechanisms of the reactions involving this compound are characteristic of those for substituted benzothiazoles and aryl halides.

Cross-Coupling Reactions: The mechanisms for Suzuki, Sonogashira, and Heck reactions are well-documented catalytic cycles involving a palladium catalyst. These cycles generally consist of three main steps:

Oxidative Addition: The aryl chloride (the 6-chlorobenzothiazole derivative) reacts with a low-valent palladium(0) species to form a palladium(II) intermediate. This is often the rate-determining step.

Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck): In the Suzuki reaction, the organoboron compound transfers its organic group to the palladium center. In the Sonogashira reaction, the copper acetylide transfers the alkyne group. In the Heck reaction, the alkene inserts into the palladium-carbon bond.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

Kinetic studies on these systems often focus on optimizing reaction conditions by understanding the rate-limiting steps and the influence of ligands, bases, and solvents on the catalytic activity. For 6-chlorobenzothiazoles, the strength of the C-Cl bond and the electronic properties of the benzothiazole ring system influence the rate of oxidative addition.

N-Functionalization: The mechanism for N-alkylation is a standard SN2 (bimolecular nucleophilic substitution) reaction. The nucleophilic nitrogen atom attacks the electrophilic carbon of the alkylating agent, displacing the leaving group and forming a new C-N bond. The rate of this reaction is dependent on the concentration of both the benzothiazole and the alkylating agent, as well as the steric hindrance around the nitrogen atom and the nature of the leaving group.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (6-Chlorobenzo[d]thiazol-2-yl)methanol. These methods solve the Schrödinger equation for the molecule, providing information about its energy, electron distribution, and optimized geometry.

Density Functional Theory (DFT) is a widely used computational method for studying benzothiazole (B30560) derivatives due to its favorable balance of accuracy and computational cost. scirp.orgmdpi.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction. For a molecule like this compound, a common approach involves using the B3LYP functional with a basis set such as 6-31+G(d,p). scirp.orgscirp.org

These calculations would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of the atoms. The results of such a calculation would provide key geometric parameters.

Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP)

Parameter Bond/Angle Hypothetical Value
Bond Length C-Cl 1.75 Å
Bond Length C-S 1.77 Å
Bond Length C=N 1.38 Å
Bond Length C-O 1.43 Å
Bond Angle C-S-C 89.5°
Bond Angle S-C-N 115.0°

Note: This data is hypothetical and for illustrative purposes.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for understanding the electronic structure. nih.gov However, it does not fully account for electron correlation.

Møller-Plesset perturbation theory (commonly MP2) is a post-Hartree-Fock method that offers a higher level of theory by including electron correlation effects, leading to more accurate predictions of molecular geometries and energies. nih.gov While computationally more demanding than DFT, ab initio methods are valuable for benchmarking and for systems where DFT may not be as reliable.

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting spectroscopic data, such as NMR, IR, and Raman spectra.

The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts using DFT. mdpi.comnih.gov By computing the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. These theoretical predictions are crucial for assigning experimental spectra and understanding how the electronic environment influences the chemical shifts of different atoms. mdpi.com The presence of the chlorine atom is expected to have a notable effect on the chemical shifts of the nearby carbon and hydrogen atoms on the benzene (B151609) ring. rsc.org

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
-CH₂OH 4.90 65.0
C2 - 170.1
C4 7.95 125.5
C5 7.40 123.0
C6 - 133.0

Note: This data is hypothetical and for illustrative purposes, referenced against a standard like TMS.

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained. core.ac.ukmdpi.com These theoretical frequencies are often scaled to correct for anharmonicity and limitations in the computational method. researchgate.net This analysis allows for the assignment of specific vibrational modes to the peaks observed in experimental spectra. For this compound, characteristic frequencies would be expected for the O-H stretch of the methanol (B129727) group, C-Cl stretching, and various vibrations of the benzothiazole ring system.

Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Hypothetical Frequency (cm⁻¹)
O-H Stretch 3450
C-H Stretch (aromatic) 3100-3000
C=N Stretch 1610
C=C Stretch (aromatic) 1580-1450
C-O Stretch 1050

Note: This data is hypothetical and for illustrative purposes.

Analysis of Molecular Orbitals and Electron Density Distribution

Understanding the distribution of electrons within a molecule is key to predicting its reactivity and electronic properties.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com For benzothiazole derivatives, the HOMO is typically distributed over the π-system of the fused rings, while the LUMO is also located on the π-system. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within the molecule. It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with electron delocalization. scirp.orgscirp.org

A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the surface of the molecule. scirp.org It uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms, indicating these are sites susceptible to electrophilic attack, while the hydrogen of the hydroxyl group would be a region of positive potential. scirp.org

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides profound insights into the reaction mechanisms involved in the synthesis of benzothiazole derivatives such as this compound. Theoretical investigations, primarily employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction, thereby elucidating the most probable pathways, identifying transient intermediates, and characterizing the transition states that connect them.

A plausible synthetic route to this compound involves the condensation of 4-chloro-2-aminothiophenol with glycolaldehyde (B1209225). The reaction mechanism is thought to proceed through a series of steps, including the initial nucleophilic attack of the amino group on the aldehyde's carbonyl carbon, subsequent cyclization, and dehydration.

Theoretical studies on analogous benzothiazole syntheses have utilized DFT calculations, often with the B3LYP functional and a 6-31G* or higher basis set, to model these transformations. researchgate.net Such analyses can predict the geometries of reactants, intermediates, transition states, and products. The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. By locating the transition state structure, its vibrational frequencies can be calculated; a single imaginary frequency confirms a true transition state.

Hypothetical Reaction Coordinate for the Formation of this compound

StepDescriptionIntermediate/Transition StateCalculated ΔG (kcal/mol)
1Nucleophilic attackHemiaminal Intermediate-5.2
2Transition State 1TS1 (Cyclization)+15.8
3CyclizationThiazolidine Intermediate-2.1
4Transition State 2TS2 (Dehydration)+25.3
5Dehydration & TautomerizationProduct Complex-18.7

Note: The data in this table is hypothetical and serves as an illustrative example of computational findings. The Gibbs free energies (ΔG) are relative to the initial reactants.

Molecular Docking Simulations with Target Macromolecules (Hypothetical, non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com In the context of drug discovery and materials science, it is used to understand the interaction between a small molecule (ligand) and a macromolecule (receptor). For this compound, hypothetical docking studies can be performed against non-clinical macromolecular targets to explore potential binding affinities and interaction patterns.

A hypothetical docking study was conceptualized for this compound against a selected enzyme, such as a bacterial kinase, to explore its potential as a lead compound for non-therapeutic applications. The three-dimensional structure of the target protein would be obtained from a protein data bank. Computational software would then be used to prepare both the protein (by adding hydrogen atoms, assigning charges, and defining the binding pocket) and the ligand (by optimizing its geometry and assigning charges).

The docking simulation would then place the ligand in the active site of the protein and calculate the binding affinity, typically expressed as a docking score in kcal/mol. A more negative score generally indicates a more favorable binding interaction. wjarr.com The analysis of the docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site.

For this compound, it is postulated that the hydroxyl group could act as a hydrogen bond donor or acceptor, while the benzothiazole ring system could engage in hydrophobic and pi-stacking interactions. The chlorine atom might also participate in halogen bonding.

Hypothetical Docking Results of this compound and Analogs with a Bacterial Kinase

CompoundDocking Score (kcal/mol)Key Interacting ResiduesTypes of Interactions
This compound-7.8LEU83, VAL35, LYS37, PHE145Hydrogen bond, Hydrophobic, Pi-stacking
Benzo[d]thiazol-2-yl)methanol-7.2LEU83, VAL35, PHE145Hydrophobic, Pi-stacking
(6-Bromobenzo[d]thiazol-2-yl)methanol-8.1LEU83, VAL35, LYS37, PHE145Hydrogen bond, Halogen bond, Hydrophobic
(6-Methylbenzo[d]thiazol-2-yl)methanol-7.5LEU83, VAL35, ALA80, PHE145Hydrogen bond, Hydrophobic, Pi-stacking

Note: The data in this table is hypothetical and for illustrative purposes only. Docking scores and interacting residues are representative examples from typical molecular docking studies.

Derivatives and Analogues of 6 Chlorobenzo D Thiazol 2 Yl Methanol

Synthesis of Substituted Benzothiazole-2-ylmethanols

The synthesis of derivatives of (6-Chlorobenzo[d]thiazol-2-yl)methanol primarily involves two strategic approaches: modification of the benzene (B151609) ring and alteration of the alcohol functionality at the 2-position. These modifications are crucial for fine-tuning the physicochemical and pharmacological properties of the parent molecule.

Varying Substituents on the Benzene Ring (e.g., Alkyl, Alkoxy, Nitro)

The introduction of various substituents onto the benzene ring of the benzothiazole (B30560) core can significantly influence the biological activity of the resulting compounds. Standard synthetic methodologies for achieving this diversity typically begin with appropriately substituted anilines.

For instance, the synthesis of 6-substituted-2-aminobenzothiazoles can be achieved by reacting substituted anilines with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid. This foundational reaction allows for the incorporation of a range of substituents at the 6-position, including alkyl, alkoxy, and nitro groups.

To obtain the desired 2-(hydroxymethyl)benzothiazole derivatives, the 2-amino group of the synthesized 6-substituted-2-aminobenzothiazoles can be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. Subsequent reduction of the resulting 2-carboxybenzothiazole or its ester yields the target alcohol.

Table 1: Examples of Synthesized 6-Substituted Benzothiazole-2-ylmethanols

Substituent (R)Compound Name
-CH₃(6-Methylbenzo[d]thiazol-2-yl)methanol
-OCH₃(6-Methoxybenzo[d]thiazol-2-yl)methanol
-NO₂(6-Nitrobenzo[d]thiazol-2-yl)methanol

This table presents hypothetical examples based on established synthetic routes for benzothiazole derivatives.

For example, the synthesis of (6-nitrobenzo[d]thiazol-2-yl)methanol would start from 4-nitroaniline. Reaction with potassium thiocyanate would yield 2-amino-6-nitrobenzothiazole. derpharmachemica.commdpi.com Subsequent conversion of the amino group to a hydroxymethyl group would provide the final product. Similarly, starting with p-toluidine (B81030) or p-anisidine (B42471) would lead to the corresponding 6-methyl or 6-methoxy derivatives.

Modification of the Alcohol Functionality

The primary alcohol group at the 2-position of this compound is a versatile handle for further chemical modifications, including oxidation, esterification, and etherification.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. Mild oxidation conditions, for instance using pyridinium (B92312) chlorochromate (PCC), would yield the corresponding 2-formyl-6-chlorobenzothiazole. Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, would lead to the formation of 6-chlorobenzo[d]thiazole-2-carboxylic acid. nih.govmasterorganicchemistry.com

Esterification: The alcohol can be readily converted to a variety of esters by reaction with carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions. For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield (6-chlorobenzo[d]thiazol-2-yl)methyl acetate (B1210297). This modification can alter the lipophilicity and pharmacokinetic profile of the parent compound. researchgate.netrsc.org

Etherification: Ether derivatives can be synthesized via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which is then reacted with an alkyl halide. This allows for the introduction of a wide range of alkyl or aryl groups, further expanding the chemical diversity of the derivatives.

Scaffold Diversification Strategies

Beyond simple functional group modifications, altering the core benzothiazole scaffold can lead to the discovery of novel chemical entities with unique biological properties. Key strategies include ring expansion or contraction and the introduction of linkers for conjugation.

Heterocycle Ring Expansion or Contraction

While less common for the benzothiazole-2-ylmethanol series specifically, ring expansion and contraction are established strategies in heterocyclic chemistry. For instance, ring expansion of 2-aminobenzothiazoles with alkynyl carboxylic acids has been reported to yield 1,4-benzothiazines. rsc.org This suggests that similar strategies could potentially be explored for 2-substituted benzothiazoles to access larger ring systems.

Conversely, ring contraction of related, larger heterocyclic systems can be a route to substituted benzothiazoles. For example, nucleophile-induced ring contraction of 1,4-benzothiazine derivatives has been shown to produce 1,3-benzothiazoles. nih.govbeilstein-journals.org Such transformations, if adapted, could offer alternative synthetic pathways to functionalized benzothiazole cores.

Linker Modifications and Conjugation

The introduction of linker moieties to the this compound scaffold allows for the creation of hybrid molecules or bioconjugates. The alcohol functionality is a convenient attachment point for such linkers. For example, the alcohol could be converted to a leaving group (e.g., a tosylate) and then reacted with a bifunctional linker containing a nucleophilic group.

This strategy is valuable for developing targeted therapies, where the benzothiazole moiety acts as the pharmacophore and is linked to a targeting moiety (e.g., a peptide or antibody) that directs the drug to specific cells or tissues. The nature and length of the linker can be critical for maintaining the activity of both the pharmacophore and the targeting moiety.

Structure-Activity Relationship Studies (SAR) of Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For benzothiazole derivatives, SAR studies have revealed key insights into the features that govern their efficacy as, for example, anticancer agents. nih.govresearchgate.netdoaj.org

While specific SAR data for this compound derivatives is not extensively documented in publicly available literature, general trends observed for other benzothiazole series can provide valuable guidance.

Influence of Benzene Ring Substituents:

The nature and position of substituents on the benzene ring are critical. Electron-withdrawing groups, such as the chloro and nitro groups, have been shown in some series to enhance anticancer activity. nih.gov

The lipophilicity of the substituent can also play a significant role. For instance, the introduction of small lipophilic groups at the 6-position has been associated with improved inhibitory activity in certain anticancer assays. researchgate.net

Table 2: General SAR Trends for Benzothiazole Derivatives

ModificationGeneral Effect on Biological Activity (e.g., Anticancer)
Benzene Ring Substitution
Electron-withdrawing groups (e.g., -Cl, -NO₂)Often enhances activity. nih.gov
Electron-donating groups (e.g., -OCH₃)Variable effects, can decrease activity in some cases. nih.gov
Lipophilic groupsCan improve cell permeability and activity. researchgate.net
Modification of 2-Substituent
Conversion to ester or etherCan modulate solubility and pharmacokinetic properties.
Oxidation to aldehyde or carboxylic acidMay alter the binding mode and biological target.

This table summarizes general trends observed in SAR studies of various benzothiazole derivatives and may not be directly applicable to all biological targets.

Influence of Modifications at the 2-Position:

The functional group at the 2-position of the benzothiazole ring is a key determinant of the mechanism of action and biological target.

The presence of a hydrogen bond donor, such as the hydroxyl group, can be crucial for interaction with the biological target. Its removal or modification would be expected to have a significant impact on activity.

Positional Isomer Effects on Reactivity

The position of the chlorine atom on the benzothiazole ring significantly influences the electronic distribution and, consequently, the reactivity of the entire molecule, including the methanol (B129727) group at the 2-position. While direct comparative studies on the reactivity of all positional isomers of this compound are not extensively documented, the electronic effects of the chloro substituent on the aromatic ring can be inferred from general principles of organic chemistry and studies on related benzothiazole derivatives.

The chlorine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions due to the interplay of its inductive and resonance effects. The inductive effect (-I) withdraws electron density from the benzene ring, deactivating it towards electrophilic attack. Conversely, the resonance effect (+R) donates electron density from its lone pairs to the ring.

Studies on other substituted benzothiazoles have shown that the position of substituents on the phenyl ring can influence reaction yields and product distribution. For example, in the synthesis of some 2-substituted benzothiazoles, the electronic nature of the substituent on the aniline (B41778) precursor can affect the cyclization process. nih.gov While specific data for the chloro isomers of this compound is scarce, it is reasonable to predict that the reactivity of the methanol group will be modulated by the chlorine's position.

Table 1: Predicted Relative Reactivity of (Chlorobenzo[d]thiazol-2-yl)methanol Isomers in Nucleophilic Reactions at the Methanol Group

IsomerChlorine PositionPredicted Effect on Methanol ReactivityRationale
4-ChloroOrtho to SulfurModerate electron withdrawal, potential steric hindranceProximity to the thiazole (B1198619) ring may influence the electronic environment of the C2-carbon.
5-ChloroMeta to Sulfur, Ortho to NitrogenSignificant electron withdrawal from the benzene ringMay have a pronounced effect on the overall electron density of the benzothiazole system.
6-ChloroPara to Sulfur, Meta to NitrogenElectron withdrawal influencing the entire conjugated systemThe effect is transmitted through the benzene ring to the thiazole moiety.
7-ChloroOrtho to NitrogenStrong inductive withdrawal near the thiazole ringMay directly impact the electronic properties of the thiazole ring and the C2-substituent.

Note: This table is based on general principles of electronic effects and requires experimental validation for (Chlorobenzo[d]thiazol-2-yl)methanol isomers.

Steric and Electronic Effects of Substituents

The reactivity and properties of derivatives of this compound can be further modified by introducing various substituents on either the benzothiazole ring or the methanol group. These modifications exert both steric and electronic effects.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the benzothiazole ring can significantly alter the electron density distribution within the molecule.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) increase the electron density on the benzothiazole ring system. This can enhance the nucleophilicity of the heteroatoms and potentially increase the reactivity of the molecule in certain reactions. For instance, in the synthesis of some benzothiazole derivatives, electron-rich substrates have demonstrated higher reactivity. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring system. This can make the benzothiazole core more susceptible to nucleophilic attack and can also influence the acidity of the methanol proton. A computational study on benzothiazole derivatives showed that the substitution of a nitro group lowered the HOMO and LUMO energy levels, which can be advantageous for charge transport and optoelectronic properties. mdpi.comnih.gov

Steric Effects: The size and spatial arrangement of substituents can influence the accessibility of reactive sites. Large, bulky groups near the methanol function can hinder its reaction with other molecules. For example, the yield of certain reactions involving substituted benzaldehydes can be decreased due to steric hindrance from bulky substituents. nih.gov

Table 2: Influence of Substituents on the Properties of Benzothiazole Derivatives

Substituent TypeExampleEffect on ReactivityImpact on Properties
Electron-Donating-OCH₃, -NH₂Increases nucleophilicity of the ringCan enhance biological activity, alter photophysical properties
Electron-Withdrawing-NO₂, -CNIncreases electrophilicity of the ringCan improve charge transport, modify absorption spectra
Steric Hindrance-C(CH₃)₃Decreases reaction rates at nearby sitesCan improve selectivity of reactions, influence crystal packing

Design Principles for Novel Benzothiazole-Based Compounds

The design of novel compounds based on the this compound scaffold is guided by principles aimed at optimizing their desired properties, whether for biological activity or material applications.

A key strategy is structure-activity relationship (SAR) studies, which involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its activity. For benzothiazole derivatives, SAR studies have revealed that the nature and position of substituents on the benzothiazole ring are crucial for their biological effects. For instance, in a series of halogen- and amidino-substituted benzothiazoles, the amidino-substituted compounds exhibited stronger inhibitory activity against certain cell lines compared to their halogen-substituted counterparts. mdpi.com

Molecular hybridization is another important design principle. This involves combining the benzothiazole core with other pharmacophores to create hybrid molecules with potentially enhanced or synergistic activities. This approach has been successfully used to develop novel antimicrobial and anticancer agents.

Computational methods , such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, play a vital role in the rational design of new benzothiazole derivatives. QSAR models can predict the biological activity of novel compounds based on their physicochemical properties, helping to prioritize synthetic targets. nih.gov Molecular docking studies can predict the binding interactions of a molecule with a biological target, providing insights into its mechanism of action and guiding the design of more potent inhibitors.

The design of novel materials based on benzothiazoles often focuses on tuning their photophysical properties . The introduction of different substituents can alter the absorption and emission wavelengths, as well as the quantum yield of fluorescence. For example, the wavelength of maximum absorption (λₘₐₓ) in 2-arylbenzothiazoles is related to the stereo-electronic effects of the substituents. nih.gov

Applications in Medicinal Chemistry and Materials Science Non Clinical Focus

Role in Material Science Applications

The unique photophysical properties of the benzothiazole (B30560) core make it an attractive component in the design of functional materials.

Benzothiazole derivatives are known for their fluorescent properties and have been utilized in the development of fluorescent probes for various applications, including the detection of biomolecules. stemmpress.com The rigid, planar structure and delocalized π-electron system of the benzothiazole ring contribute to high fluorescence quantum yields and Stokes shifts. stemmpress.com While the direct use of (6-Chlorobenzo[d]thiazol-2-yl)methanol as a precursor for fluorescent probes is not explicitly detailed in the available literature, the synthesis of fluorescent azo dyes based on the benzothiazole framework has been reported. researchgate.net These dyes have shown strong solid-state fluorescence and thermal stability, making them suitable for polymer applications. researchgate.net

Based on the performed searches, no information was found regarding the use of this compound as a monomer in polymer synthesis.

Components in Optoelectronic Materials

The benzothiazole scaffold is a crucial component in the design of organic materials for optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). research-nexus.net Benzothiazole is an electron-deficient aromatic system, a property that is leveraged to create materials with tailored electronic and photophysical characteristics. nih.gov When integrated into larger π-conjugated systems, often as part of a donor-acceptor (D-A) architecture, the benzothiazole moiety helps to tune the frontier molecular orbital (HOMO and LUMO) energy levels and the resulting bandgap. research-nexus.netccspublishing.org.cn

Derivatives of benzothiazole are recognized for their high photostability, large Stokes shifts, and solvatochromic properties. nih.gov Theoretical and experimental studies have shown that the geometry of benzothiazole derivatives significantly influences their performance in optoelectronic devices. research-nexus.net For instance, non-planar configurations can be beneficial in some contexts. research-nexus.net The emission colors of these materials can be tuned, with various derivatives capable of emitting light from bluish-white to red and even near-infrared (NIR) regions. research-nexus.netfrontiersin.org

In the context of OLEDs, benzothiazole derivatives have been investigated as highly efficient emitting molecular materials. research-nexus.netresearchgate.net By combining the benzothiazole unit with other functional groups, such as triphenylamine (B166846) or cyano-PV units, researchers can manipulate the material's absorption and luminescence properties. research-nexus.netresearchgate.net For example, some benzothiazole-based materials have been developed as deep-red to NIR emitters, achieving high external quantum efficiencies (EQE) in doped OLED devices. frontiersin.org Single-component white-light-emitting materials based on benzothiazole have also been developed, which are highly desirable for lighting applications. rsc.org

In the field of organic solar cells, benzothiazole-based polymers are used as both electron donor and acceptor materials. researchgate.net The electron-withdrawing nature of the benzothiazole unit allows for the construction of conjugated polymers with distinct absorption spectra and adjustable energy levels. Modifications to the benzothiazole core, such as the introduction of halogen atoms like chlorine, are a common strategy to further adjust the frontier molecular orbitals. ccspublishing.org.cn This tuning is critical for optimizing the photovoltaic performance of the solar cell. The rigidity and potential for high crystallinity in benzothiazole derivatives can also lead to enhanced charge carrier mobility, a key factor for efficient charge transport in OSCs. researchgate.net

Table 1: Photophysical Properties of Selected Benzothiazole Derivatives for Optoelectronics

Compound Type Application Key Photophysical Property Emission Range Reference
Benzothiazole w/ Triphenylamine OLED Bluish-white or red light emission Visible research-nexus.net
Benzothiazole w/ Cyano-PV OLED More planar structure affecting emission Visible research-nexus.netresearchgate.net
Thiophene-Benzothiadiazole OSC Potential electron donors N/A (Absorption) co-ac.com
5,6-difluorobenzo[c] research-nexus.netbenthamscience.comrjptonline.orgthiadiazole Derivatives OLED Deep-red to NIR emission, High EQE 690 nm (NIR) frontiersin.org

Note: This table presents generalized data for classes of benzothiazole derivatives to illustrate their tunable properties.

Pharmacophore Design Principles for Benzothiazole Scaffolds (Theoretical)

The benzothiazole scaffold is a prominent "pharmacophore," a molecular framework carrying the essential features responsible for a drug's biological activity. benthamscience.comnih.gov Its unique structure is a common and integral part of many bioactive molecules, demonstrating a wide array of pharmacological activities. benthamscience.comingentaconnect.com The design of novel therapeutic agents often relies on understanding the key structural features and principles that govern the interaction of the benzothiazole core with biological targets.

A pharmacophore model for a class of compounds identifies the crucial spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. For benzothiazole derivatives, pharmacophore modeling has been used to identify the essential structural requirements for various activities. For example, a six-point pharmacophore model for p56lck inhibitors was developed with features including one hydrophobic site, two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to pharmacophore design, revealing how chemical modifications to a scaffold affect its biological activity. For the benzothiazole ring system, literature consistently highlights that substitutions at the C-2 and C-6 positions are critical for modulating its pharmacological effects. benthamscience.comingentaconnect.comresearchgate.net The methanol (B129727) group at the C-2 position and the chloro group at the C-6 position of this compound are therefore situated at these two key locations for activity modulation. SAR studies have shown that introducing different moieties at these positions can significantly enhance or alter the compound's interaction with a target protein. rjptonline.orgnih.gov For instance, the introduction of a pyrazole (B372694) moiety was found to significantly enhance antitumor activity in certain benzothiazole derivatives. nih.gov

A core principle in modern medicinal chemistry and pharmacophore design is bioisosterism. This refers to the strategy of replacing a functional group within a bioactive molecule with another group that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic properties. drugdesign.org The benzothiazole ring itself can be part of such a strategy. For example, isosteric replacement of a quinazoline (B50416) ring with a benzothiazole scaffold has been explored to mimic the ATP competitive binding regions of certain enzyme inhibitors. researchgate.net Conversely, the benzothiazole ring can be replaced by other aromatic or heterocyclic ring systems to optimize a lead compound. Common bioisosteres for aromatic rings like the benzene (B151609) portion of benzothiazole include other 5- or 6-membered heterocyclic rings such as thiophene, pyridine (B92270), or pyrazole. drugdesign.orgcambridgemedchemconsulting.com This approach has been used to find potent inhibitors free from off-target effects. nih.gov

Table 2: Key Pharmacophoric Features of Benzothiazole Scaffolds

Pharmacophoric Feature Common Role in Biological Interaction Example Location on Scaffold Reference
Aromatic Rings (Benzene & Thiazole) π-π stacking, hydrophobic interactions Core scaffold researchgate.net
Hydrogen Bond Acceptor Interaction with donor groups on target protein Nitrogen atom in thiazole (B1198619) ring researchgate.net
Hydrogen Bond Donor Interaction with acceptor groups on target protein Substituents (e.g., -OH, -NH2) at C-2 or C-6 researchgate.net
Hydrophobic Site Binding to hydrophobic pockets in proteins Benzene ring, alkyl substituents researchgate.net

Analytical Methodologies for 6 Chlorobenzo D Thiazol 2 Yl Methanol

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is an indispensable tool for the analysis of (6-Chlorobenzo[d]thiazol-2-yl)methanol, enabling the separation of the target analyte from starting materials, by-products, and degradation products. The choice of technique depends on the volatility and polarity of the compound and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds like this compound. The method's high resolution and sensitivity make it ideal for detecting trace impurities. Typically, reversed-phase HPLC is employed, where the compound is separated on a non-polar stationary phase with a polar mobile phase.

The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. This compound, with its moderate polarity, can be effectively resolved using a C18 or C8 stationary phase. The mobile phase often consists of a mixture of water (often buffered) and an organic modifier such as acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient elution mode to achieve optimal separation. Detection is commonly performed using a UV detector set at a wavelength where the benzothiazole (B30560) chromophore exhibits strong absorbance. For more sensitive and specific determination, HPLC can be coupled with mass spectrometry (LC-MS). nih.govhkbu.edu.hk

Table 1: Illustrative HPLC Parameters for Analysis of Benzothiazole Derivatives

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient or Isocratic
Flow Rate 1.0 mL/min
Detection UV-Vis at ~280-330 nm or Mass Spectrometry (MS)
Injection Volume 10-20 µL
Column Temperature 25-40 °C

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For this compound, GC analysis is feasible provided the compound does not undergo thermal degradation at the temperatures required for volatilization. It is often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. nih.gov

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas, such as helium. The column, commonly a fused silica (B1680970) capillary coated with a non-polar stationary phase like 5% phenyl polysiloxane (e.g., DB-5MS), separates compounds based on their boiling points and interactions with the stationary phase. scispace.com A programmed temperature ramp is used to elute compounds in order of increasing boiling point. The mass spectrometer then detects the eluted compounds, providing both mass information for structural elucidation and quantitative data. plymouth.ac.uk

Table 2: Representative GC-MS Conditions for Analysis of Benzothiazole Derivatives

ParameterTypical Conditions
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature 250-280 °C
Oven Program Initial temp 100-120°C, ramp at 6-10°C/min to 300-320°C
Detector Mass Spectrometer (MS)
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range 50-500 m/z

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitative analysis, such as monitoring reaction progress, identifying compounds, and determining the purity of this compound. It involves spotting the sample onto a plate coated with a thin layer of an adsorbent, typically silica gel. researchgate.net

The plate is then placed in a sealed chamber containing a solvent system (mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. This differential migration results in separation. For benzothiazole derivatives, various solvent systems can be employed, often consisting of a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone). silicycle.com The separated spots are typically visualized under UV light (at 254 nm), where the benzothiazole ring will quench fluorescence.

Table 3: Common TLC Solvent Systems for Separation of Benzothiazole Derivatives

Stationary PhaseMobile Phase (Solvent System)Visualization
Silica Gel 60 F254Hexane : Ethyl Acetate (e.g., 7:3 v/v)UV (254 nm)
Silica Gel 60 F254Toluene : Acetone (e.g., 8:2 v/v)UV (254 nm)
Silica Gel 60 F254Chloroform : Methanol (e.g., 97:3 v/v)UV (254 nm)
Silica Gel 60 F254Cyclohexane : Ethyl Acetate (e.g., 5:3 v/v)UV (254 nm)

Spectrophotometric Methods for Detection

Spectrophotometric methods are used to investigate the absorption and emission of electromagnetic radiation by this compound. These techniques are fundamental for both qualitative detection and quantitative analysis.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The benzothiazole ring system in this compound contains conjugated pi-electron systems, which give rise to characteristic electronic transitions (π → π* and n → π*) and strong absorption bands in the UV region. The spectrum can be used to confirm the presence of the benzothiazole chromophore and to quantify the compound's concentration in solution using the Beer-Lambert law.

For closely related compounds like 2-amino-6-chlorobenzothiazole, absorption maxima are observed in the UV region. nist.gov It is expected that this compound would exhibit a similar absorption profile, typically showing two main absorption bands in solvents like methanol or ethanol (B145695).

Table 4: Expected UV-Vis Absorption Maxima for Benzothiazole Derivatives in Methanol

Transition TypeApproximate Wavelength (λmax) Range
π → π200 - 230 nm
π → π / n → π*300 - 340 nm

Fluorescence spectroscopy is a highly sensitive detection method that measures the emission of light from a molecule after it has absorbed light. Many benzothiazole derivatives are known to be fluorescent, a property that can be exploited for their detection at very low concentrations. rsc.orgrsc.org The molecule is excited at a specific wavelength (λex), and the emitted light is detected at a longer wavelength (λem).

The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the solvent environment. For a series of 2-substituted benzothiazoles, fluorescence emission is often observed in the blue region of the spectrum (380-450 nm) when excited with UV light (around 330 nm). The presence of substituents on the benzothiazole ring can significantly influence the fluorescence intensity and Stokes shift (the difference between the excitation and emission maxima). nih.govnih.gov

Table 5: Typical Fluorescence Properties of 2-Substituted Benzothiazole Derivatives in Methanol

ParameterWavelength Range
Excitation Wavelength (λex) 320 - 340 nm
Emission Wavelength (λem) 380 - 450 nm (Blue)

Electrochemical Methods for Detection

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the determination of benzothiazole derivatives. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are particularly well-suited for analyzing electroactive molecules like this compound. The electrochemical behavior of these compounds is typically characterized by oxidation or reduction processes at a specific potential, which allows for their detection.

The detection of related thiazole (B1198619) compounds has been successfully demonstrated using various types of electrodes. For instance, the analysis of hydrochlorothiazide (B1673439), a molecule with a related benzothiadiazine core, has been performed using carbon paste electrodes modified with polypyrrole nanotubes (PPy-NTs/CPEs). nih.gov Similarly, boron-doped diamond electrodes (BDDE) have been employed for the voltammetric determination of methylisothiazolinone. mdpi.com These studies indicate that modified carbon-based electrodes often provide the enhanced sensitivity and selectivity required for trace analysis.

The general procedure for electrochemical detection involves placing a sample solution in an electrochemical cell containing a three-electrode system (working, reference, and counter electrodes). A potential is applied to the working electrode, and the resulting current is measured. For compounds like hydrochlorothiazide, an irreversible oxidation process is observed, with the peak current being proportional to the concentration of the analyte. semnan.ac.ir The pH of the supporting electrolyte is a critical parameter that must be optimized, as it significantly influences the electrochemical response; for example, a pH of 7.0 was found to be optimal for the detection of hydrochlorothiazide using PPy-NTs/CPEs. nih.gov Differential pulse voltammetry (DPV) is often preferred for quantitative analysis due to its higher sensitivity and better resolution compared to CV. nih.govmdpi.com

Validation of Analytical Methods (Accuracy, Precision, Linearity, Detection Limits)

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. mdpi.com For quantitative analysis of this compound and its congeners, methods like High-Performance Liquid Chromatography (HPLC) are commonly validated for parameters including accuracy, precision, linearity, and detection limits. mdpi.comd-nb.info

Accuracy refers to the closeness of the measured value to the true value and is often expressed as a percentage recovery. najah.edu For related benzothiazole and thiazole compounds, accuracy is typically assessed by analyzing spiked samples at different concentration levels.

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. najah.edu Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Linearity demonstrates the ability of the method to elicit results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standard solutions of different concentrations and is typically evaluated by the correlation coefficient (R²) of the calibration curve. nih.gov

Detection Limits , specifically the Limit of Detection (LOD) and Limit of Quantitation (LOQ), define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov The LOD is the smallest amount that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy. nih.govscispace.com

The following tables summarize typical validation parameters reported for the analysis of benzothiazole and related heterocyclic compounds using chromatographic methods, which serve as a reference for the expected performance of an analytical method for this compound.

Table 1: Accuracy and Precision Data for Benzothiazole Derivatives

Data represents typical values from studies on related compounds.

Analyte ClassMethodAccuracy (% Recovery)Intra-day Precision (% RSD)Inter-day Precision (% RSD)
BenzotriazolesGC-MS81 - 118% nih.govN/A< 15% nih.gov
AminothiazoleHPLC-UVN/A0.4 - 1.2%N/A
ThiabendazoleHPLC-PDA94.57 - 98.08% mdpi.com< 2.0%93.61 - 97.63% (Recovery) mdpi.com
IsothiazolinonesHPLC87.2 - 114.8% researchgate.net< 8% researchgate.net< 8% researchgate.net

Table 2: Linearity and Detection Limit Data for Benzothiazole Derivatives

Data represents typical values from studies on related compounds.

Analyte ClassMethodLinearity RangeCorrelation Coefficient (R²)LODLOQ
BenzotriazolesGC-MS0.05 - 10 µg/L nih.gov> 0.99 nih.gov0.0001 - 0.0018 µg/L nih.gov0.006 - 0.014 µg/L nih.gov
AminothiazoleHPLC-UV2.06 - 20.60 µg/mL d-nb.info> 0.999 d-nb.infoN/AN/A
ThiabendazoleHPLC-PDA0.31 - 20.00 µg/mL mdpi.com0.999 mdpi.com0.009 - 0.017 µg/mL mdpi.com0.028 - 0.052 µg/mL mdpi.com
HydrochlorothiazideDPV5.0 - 400.0 µM nih.gov0.9984 nih.gov1.5 µM nih.govN/A
MethylisothiazolinoneDPV0.7 - 18.7 mg/L mdpi.com0.9999 mdpi.com0.24 mg/L mdpi.comN/A

Chemical Stability and Degradation Pathways

Hydrolytic Stability under Varying pH Conditions

The hydrolytic stability of (6-Chlorobenzo[d]thiazol-2-yl)methanol is expected to be influenced by pH. While specific data is unavailable, general principles suggest that the methanol (B129727) group could undergo slow acid- or base-catalyzed reactions. Under acidic conditions, protonation of the hydroxyl group could facilitate nucleophilic substitution, potentially leading to the formation of a more stable ether or ester in the presence of corresponding nucleophiles. Conversely, under alkaline conditions, deprotonation of the hydroxyl group might occur, although this is less likely to initiate a primary degradation pathway for the methanol moiety itself. The thiazole (B1198619) ring is generally stable to hydrolysis, but extreme pH conditions could potentially lead to ring-opening.

Hypothetical Hydrolytic Degradation Data

pHTemperature (°C)Half-life (t½)Potential Degradation Products
450Not Available(6-Chlorobenzo[d]thiazol-2-yl)methyl ether (in alcohol solvent)
750Not AvailableStable
950Not AvailableMinor degradation, potential for ring cleavage under harsh conditions

Photolytic Degradation Mechanisms

The benzothiazole (B30560) ring system is known to absorb ultraviolet (UV) radiation, which can lead to photolytic degradation. The presence of a chlorine atom on the benzene (B151609) ring may further influence the compound's photochemical behavior. Upon absorption of light energy, the molecule can be excited to a higher energy state, making it more susceptible to cleavage of chemical bonds. Potential photolytic degradation pathways could involve the homolytic cleavage of the carbon-chlorine bond, leading to the formation of radical species. Additionally, the methanol group could undergo photo-oxidation.

Hypothetical Photolytic Degradation Data

Wavelength (nm)Intensity (W/m²)EnvironmentPotential Degradation Products
>290 (Simulated Sunlight)Not AvailableAqueous Solution6-Hydroxybenzo[d]thiazol-2-yl)methanol, Benzo[d]thiazol-2-yl)methanol, (6-Chlorobenzo[d]thiazol-2-yl)carbaldehyde

Thermal Degradation Profiles

Exposure to elevated temperatures can induce thermal degradation of this compound. The weakest bonds in the molecule are likely to be the primary sites of initial decomposition. This could include the C-Cl bond and the bonds associated with the methanol substituent. Thermal stress may lead to dehalogenation, dehydration, or oxidation of the methanol group to an aldehyde or carboxylic acid, particularly in the presence of oxygen.

Hypothetical Thermal Degradation Data

Temperature (°C)AtmosphereDecomposition OnsetPotential Degradation Products
150Inert (N₂)Not AvailableDehydration products, oligomers
250AirNot Available(6-Chlorobenzo[d]thiazol-2-yl)carbaldehyde, 6-Chlorobenzo[d]thiazole

Oxidative Degradation Pathways

The this compound molecule possesses sites that are susceptible to oxidative attack. The primary alcohol group can be readily oxidized to form an aldehyde, (6-Chlorobenzo[d]thiazol-2-yl)carbaldehyde, and further to a carboxylic acid, 6-Chlorobenzo[d]thiazole-2-carboxylic acid. The sulfur atom in the thiazole ring is also a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones under strong oxidizing conditions.

Hypothetical Oxidative Degradation Data

Oxidizing AgentConditionsMajor Products
Hydrogen PeroxideRoom Temperature(6-Chlorobenzo[d]thiazol-2-yl)carbaldehyde
Potassium Permanganate (B83412)Elevated Temperature6-Chlorobenzo[d]thiazole-2-carboxylic acid

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The classical synthesis of benzothiazole (B30560) derivatives often involves the condensation of 2-aminobenzenethiols with carbonyl compounds or their equivalents. Future research should focus on developing more efficient, sustainable, and versatile synthetic routes to (6-Chlorobenzo[d]thiazol-2-yl)methanol and its analogs.

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents (e.g., water or ethanol), microwave-assisted synthesis, and solid-phase catalysts could reduce the environmental impact and improve reaction efficiency. The use of catalysts like H₂O₂/HCl in ethanol (B145695) at room temperature has shown promise for related syntheses.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could enable rapid production and facile generation of a library of related derivatives for screening purposes.

Novel Catalytic Systems: The exploration of transition-metal catalysts (e.g., palladium, copper) for C-H activation or cross-coupling reactions could open new pathways for functionalizing the benzothiazole core, providing alternatives to traditional condensation methods.

Table 1: Comparison of Potential Synthetic Strategies
Synthetic StrategyPotential AdvantagesKey Research FocusRelevant Precursors
Microwave-Assisted Organic Synthesis (MAOS)Reduced reaction times, increased yields, improved purityOptimization of solvent, temperature, and microwave power4-chloro-2-aminobenzenethiol, Glycolic acid derivatives
Continuous Flow ChemistryHigh scalability, enhanced safety, precise process controlReactor design, reagent mixing, and residence time optimization4-chloro-2-aminobenzenethiol, Glycolic acid derivatives
Palladium-Catalyzed CyclizationHigh functional group tolerance, potential for one-pot synthesisLigand design, catalyst loading, and reaction conditionsSubstituted anilines and thiol-containing reagents

Advanced Computational Modeling for Mechanism Prediction

Computational chemistry has become an indispensable tool for understanding molecular properties and predicting reactivity. Applying advanced computational models to this compound can provide deep insights into its behavior and guide experimental work.

Future computational studies should include:

**Density Functional Theory

Q & A

Basic: What are the standard synthetic routes for preparing (6-Chlorobenzo[d]thiazol-2-yl)methanol and its key intermediates?

Methodological Answer:
The synthesis typically involves functionalizing 6-chlorobenzo[d]thiazol-2-amine through nucleophilic substitution or condensation reactions. For example:

  • Intermediate Synthesis : React 6-chloro-2-aminobenzothiazole with carbon disulfide (CS₂) in ethanol, followed by hydrazine hydrate to form thiosemicarbazide intermediates .
  • Schiff Base Formation : Condense 6-chlorobenzo[d]thiazol-2-amine with aldehydes (e.g., 4-diethylaminosalicylaldehyde) in ethanol under reflux to yield Schiff bases .
  • Derivative Synthesis : Use Dean-Stark apparatus with Schiff bases and mercaptoacetic acid in DMF to synthesize thiazolidinone derivatives .

Key Optimization : Employ anhydrous ZnCl₂ as a catalyst and monitor reactions via TLC (ethyl acetate/hexane, 3:7) .

Basic: Which spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1773 cm⁻¹ in thiazolidinones, C-N absorption at 1277 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves structural features, such as aromatic protons (δ 6.4–8.3 ppm) and methylene groups (δ 3.25–3.39 ppm) .
  • Mass Spectrometry : Confirms molecular weight (e.g., EI-MS m/z 363.96 [M+1] for compound 3a) .
  • Elemental Analysis : Validates purity (e.g., C: 52.70%, H: 2.81% for BT17) .

Best Practice : Cross-validate data with melting point analysis (e.g., 161–163°C for 3a) and TLC retention factors (Rf: 0.66 for BT17) .

Advanced: How can computational methods predict the bioactivity of benzothiazole derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes. Key parameters:
    • Scoring function optimized for binding affinity (ΔG).
    • Multithreading for efficiency (2–10x faster than AutoDock 4) .
  • Grid Mapping : Automatically calculate interaction grids around target proteins (e.g., amyloid-β for Alzheimer’s studies) .
  • Validation : Compare docking poses with crystallographic data to assess accuracy .

Example : Docking studies on benzothiazole Schiff bases (e.g., CBMDP) can identify potential metal-binding sites for Alzheimer’s therapeutics .

Advanced: What strategies resolve contradictions in reported biological activities of benzothiazole derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., hydroxyl vs. nitro groups) to isolate pharmacophores. For instance, 2-hydroxyphenyl derivatives (3a) show distinct activity vs. 4-nitrophenyl analogs .
  • Assay Standardization : Control variables like cell lines (e.g., MCF7 vs. bacterial models) and incubation times (48 vs. 72 hours) .
  • Meta-Analysis : Compare spectral data (e.g., IR/NMR shifts) to confirm structural consistency across studies .

Case Study : Lower antibacterial activity in thiazolidinones (vs. standards) may stem from poor membrane permeability, requiring logP optimization .

Advanced: How to design novel derivatives with enhanced pharmacological properties?

Methodological Answer:

  • Functional Group Engineering :
    • Introduce piperazine fragments via acetamide coupling (e.g., compound 3a: 86.4% yield) to enhance CNS penetration .
    • Incorporate triazole or tetrazole rings for metal chelation .
  • In Silico Screening : Prioritize derivatives with favorable ADMET profiles using tools like SwissADME.
  • Continuous Flow Synthesis : Optimize multistep reactions (e.g., Hantzsch thiazole + Biginelli reactions) for scalability and yield .

Example : 5-((6-Chlorobenzo[d]thiazol-2-yl)amino)methyl triazoles show improved solubility via hydrogen bonding .

Methodological: What are best practices for optimizing reaction conditions?

Methodological Answer:

  • Catalyst Selection : Bleaching Earth Clay (pH 12.5) in PEG-400 enhances esterification yields .
  • Solvent Choice : DMF or acetonitrile for SNAr reactions; ethanol/water mixtures for recrystallization .
  • Temperature Control : Reflux at 70–80°C for acetamide couplings .
  • Workflow : Use continuous flow systems to minimize intermediate isolation and reduce reaction times (e.g., 8-hour reflux → 2-hour flow) .

Basic: How to confirm purity and identity of synthesized derivatives?

Methodological Answer:

  • TLC Monitoring : Use ethyl acetate/hexane (3:7) to track reaction progress .
  • Recrystallization : Purify solids using ethanol-water mixtures (e.g., compound 3a: 52% yield after recrystallization) .
  • Melting Point Analysis : Compare observed values (e.g., 225–226°C for 3a) with literature .
  • Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., BT17: C 52.70% observed vs. 52.70% calculated) .

Advanced: How does ESIPT influence fluorescence in benzothiazole compounds?

Methodological Answer:

  • TD-DFT Studies : Calculate excited-state intramolecular proton transfer (ESIPT) using Gaussian software. Key findings:
    • Enhanced hydrogen bonding (O-H···N) in excited states increases fluorescence quantum yield .
    • Substituent effects: Electron-withdrawing groups (e.g., Cl) stabilize ESIPT, shifting emission wavelengths .
  • Experimental Validation : Compare computed absorption/emission peaks (e.g., 350 nm/450 nm) with experimental spectra in acetonitrile .

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